molecular formula C22H23N3O6 B1487251 (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide CAS No. 201855-53-0

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide

Cat. No. B1487251
M. Wt: 425.4 g/mol
InChI Key: UKLOODHSCJUVID-UHFFFAOYSA-N
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Description

“(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide” is a compound with the molecular formula C30H38N4O6 . It is a peptide that is used for research purposes .


Synthesis Analysis

The synthesis of this compound and its analogs involves several routes . The structure-activity relationship (SAR) among the series can be analyzed by assessing the activities with the parent 2H/4H-ch derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a 2H/4H-chromene (2H/4H-ch) scaffold, which is an important class of heterocyclic compounds . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its analogs are diverse . The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 550.65 . Other specific properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have significant antimicrobial activity. A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized and tested for their in vitro antimicrobial activity. The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Antifungal Activity

In addition to its antimicrobial properties, this compound also exhibits antifungal activity. It has been found to be effective against various strains of fungi .

Anticancer Activity

2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles, has been found to exhibit anticancer activity. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .

Anticonvulsant Activity

The compound has also been found to have anticonvulsant activity. This makes it a potential candidate for the development of new anticonvulsant drugs .

Antidiabetic Activity

Another interesting application of this compound is in the treatment of diabetes. It has been found to exhibit antidiabetic activity .

Antituberculosis Activity

The compound has also been found to have antituberculosis activity. This makes it a potential candidate for the development of new antituberculosis drugs .

Future Directions

The 2H/4H-chromene scaffold, which is part of this compound, has attracted considerable attention as an important structural motif for the discovery of new drug candidates . The scientific community may find the diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs regarding the bioactive heterocycle, 2H/4H-ch, helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .

properties

CAS RN

201855-53-0

Product Name

(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)25(22(30)17(23)11-26)18(21(24)29)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H2,24,29)

InChI Key

UKLOODHSCJUVID-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N

sequence

SY

Origin of Product

United States

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